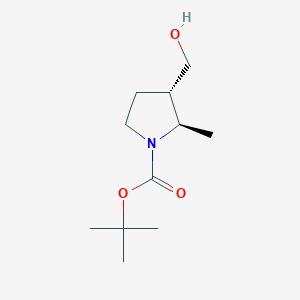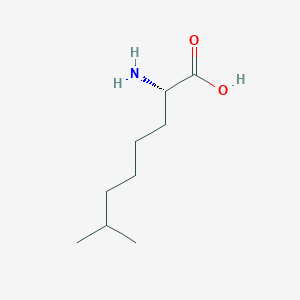![molecular formula C29H22ClN3 B12950890 1H-Indole-7-propanenitrile, 1-[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]-, (E)-](/img/structure/B12950890.png)
1H-Indole-7-propanenitrile, 1-[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-7-propanenitrile, 1-[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]-, (E)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure that combines an indole nucleus with a quinoline moiety, making it a subject of interest in medicinal chemistry.
Métodos De Preparación
The synthesis of 1H-Indole-7-propanenitrile, 1-[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]-, (E)- typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic addition of hydrazine hydrate to phthalic anhydride, followed by dehydration to form phthalhydrazide . The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole nucleus can be oxidized under specific conditions, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can modify the quinoline moiety, potentially altering its biological activity.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
1H-Indole-7-propanenitrile, 1-[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]-, (E)- has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential therapeutic properties.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biochemical pathways . The quinoline moiety may enhance its binding properties and contribute to its overall biological activity. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential.
Comparación Con Compuestos Similares
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
7-Methylindole: Used in the synthesis of various pharmaceuticals.
Compared to these compounds, 1H-Indole-7-propanenitrile, 1-[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]-, (E)- stands out due to its unique combination of an indole nucleus and a quinoline moiety, which may confer distinct biological activities and therapeutic potential.
Propiedades
Fórmula molecular |
C29H22ClN3 |
|---|---|
Peso molecular |
448.0 g/mol |
Nombre IUPAC |
3-[1-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]methyl]indol-7-yl]propanenitrile |
InChI |
InChI=1S/C29H22ClN3/c30-26-12-10-23-11-14-27(32-28(23)19-26)13-9-21-4-1-5-22(18-21)20-33-17-15-25-7-2-6-24(29(25)33)8-3-16-31/h1-2,4-7,9-15,17-19H,3,8,20H2/b13-9+ |
Clave InChI |
BJODSKKGWWREPC-UKTHLTGXSA-N |
SMILES isomérico |
C1=CC2=C(C(=C1)CCC#N)N(C=C2)CC3=CC(=CC=C3)/C=C/C4=NC5=C(C=CC(=C5)Cl)C=C4 |
SMILES canónico |
C1=CC2=C(C(=C1)CCC#N)N(C=C2)CC3=CC(=CC=C3)C=CC4=NC5=C(C=CC(=C5)Cl)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B12950809.png)






![Pyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B12950841.png)


![2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline](/img/structure/B12950864.png)


![3-Methoxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12950874.png)
